

Molecular Structure and Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Oxaadamantan-1-ylmethanol

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The defining feature of **2-oxaadamantan-1-ylmethanol** is its diamondoid cage, a rigid tricyclic structure derived from adamantane. The strategic replacement of a methylene bridge with an oxygen atom at the 2-position fundamentally alters the molecule's electronic and physical properties.

Structural Analysis

The core structure of **2-oxaadamantan-1-ylmethanol** is ((1r,3s,5r,7s)-2-oxaadamantan-1-yl)methanol.[1] The oxygen heteroatom introduces polarity into the otherwise nonpolar hydrocarbon cage. This, combined with the primary alcohol (-CH₂OH) at a bridgehead position (C1), creates a molecule with both lipophilic and hydrophilic regions. The C1 position is adjacent to the ether oxygen, influencing the local electronic environment and reactivity. The rigidity of the cage ensures that the hydroxymethyl group is held in a fixed spatial orientation, a valuable trait for designing molecules with high receptor specificity.

Caption: Structure of **2-oxaadamantan-1-ylmethanol**.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its core properties can be summarized and inferred from its structure and related analogs. The presence of both a hydrogen bond donor (-OH) and acceptor (ether oxygen) significantly influences its solubility and melting point compared to adamantane itself.

Property	Value / Description	Source
Molecular Formula	C ₁₀ H ₁₆ O ₂	[1][2]
Molecular Weight	168.23 g/mol	[1][2]
CAS Number	1303974-14-2	[2]
IUPAC Name	((1r,3s,5r,7s)-2-oxaadamantan-1-yl)methanol	[1]
Appearance	Expected to be a crystalline solid.	Inferred
Solubility	Expected to have improved aqueous solubility over adamantane analogs due to the polar ether and alcohol groups.	[1]
Thermal Stability	The oxaadamantane backbone is highly resilient. Related nitro-substituted derivatives exhibit decomposition temperatures above 250°C, suggesting high thermal stability.	[1]
Storage	Recommended to be stored under an inert atmosphere in a dark place at room temperature.	[2]

Spectroscopic Characterization Profile

No publicly available, peer-reviewed spectra for **2-oxaadamantan-1-ylmethanol** currently exist. However, a predictive analysis based on its structural analog, 1-adamantanemethanol, and other published 2-oxaadamantane derivatives allows for a reliable estimation of its key spectroscopic features.[1][3]

Technique	Feature	Predicted Chemical Shift / Frequency	Rationale
^1H NMR	$-\text{CH}_2-$ (hydroxymethyl)	δ 3.5–4.0 ppm	Protons adjacent to the hydroxyl group are deshielded. This is a characteristic region for such groups. [1]
Adamantane cage protons	δ 1.5–2.8 ppm	The rigid cage protons will appear as a complex series of multiplets in the upfield region. The presence of the ether oxygen will cause downfield shifts for adjacent protons compared to 1-adamantanemethanol.	
$-\text{OH}$	δ ~2.7 ppm (variable)	The chemical shift of the hydroxyl proton is concentration and solvent-dependent and will appear as a singlet. [3]	
^{13}C NMR	Quaternary C1	δ ~95-100 ppm	The quaternary carbon bonded to the hydroxyl group and adjacent to the ether oxygen is expected to be significantly deshielded. [3]
$-\text{CH}_2\text{OH}$	δ ~60-70 ppm	Typical range for a primary alcohol carbon.	

Adamantane cage carbons	δ 25-80 ppm	The carbons of the cage will show distinct signals, with those closer to the ether oxygen appearing further downfield.	
IR Spectroscopy	O-H stretch	3200–3600 cm^{-1} (broad)	Characteristic of the hydrogen-bonded hydroxyl group.[1]
C-H stretch (sp^3)	2850–3000 cm^{-1}	Aliphatic C-H bonds of the adamantane cage and methylene group.	
C-O stretch	1050–1150 cm^{-1}	Strong absorptions corresponding to the C-O bonds of the primary alcohol and the ether linkage.[1]	

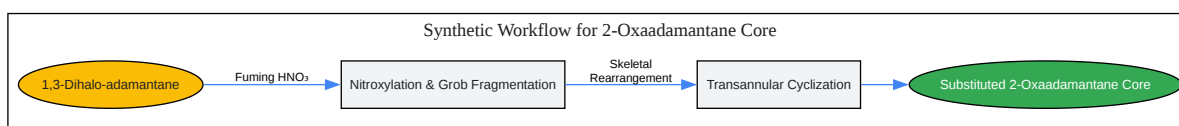
Synthesis Strategies

The synthesis of 2-oxaadamantane derivatives has historically been challenging, often requiring multi-step, low-yielding processes or expensive reagents.[3] However, recent advancements have made these valuable building blocks more accessible.

Key Synthetic Approaches

- **Transannular Cyclization:** The classical approach involves the cyclization of bicyclo[3.3.1]nonane derivatives. This method, while foundational, is often laborious due to the synthesis of the bicyclic precursor.[3]
- **Skeletal Rearrangement of Adamantanes:** A more modern and efficient method involves the reaction of readily available 1,3-dihaloadamantanes with fuming nitric acid. This reaction proceeds through a series of skeletal transformations, including Grob fragmentation and transannular cyclization, to form the 2-oxaadamantane core.[3][4]

- Oxidation and Hydroxymethylation: A plausible direct route involves the selective oxidation of adamantane to introduce the oxygen at the 2-position, followed by a Friedel-Crafts-type hydroxymethylation at the 1-position using formaldehyde under acidic conditions.[1]
- Scalable Multigram Synthesis: Recently, a cost-effective, four-step synthesis has been developed to produce 2-oxaadamantane on a multigram scale, significantly improving its accessibility for research and development.[5][6]



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Caption: Conceptual workflow for synthesis via skeletal rearrangement.

Example Experimental Protocol (Conceptual)

The following protocol is a conceptual outline based on the skeletal rearrangement of 1,3-dichloroadamantane.[3][4]

Objective: Synthesize a 2-oxaadamantane derivative from 1,3-dichloroadamantane.

Materials:

- 1,3-Dichloroadamantane
- Fuming nitric acid
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

- Silica gel for column chromatography
- Hexane/Ethyl Acetate solvent system

Procedure:

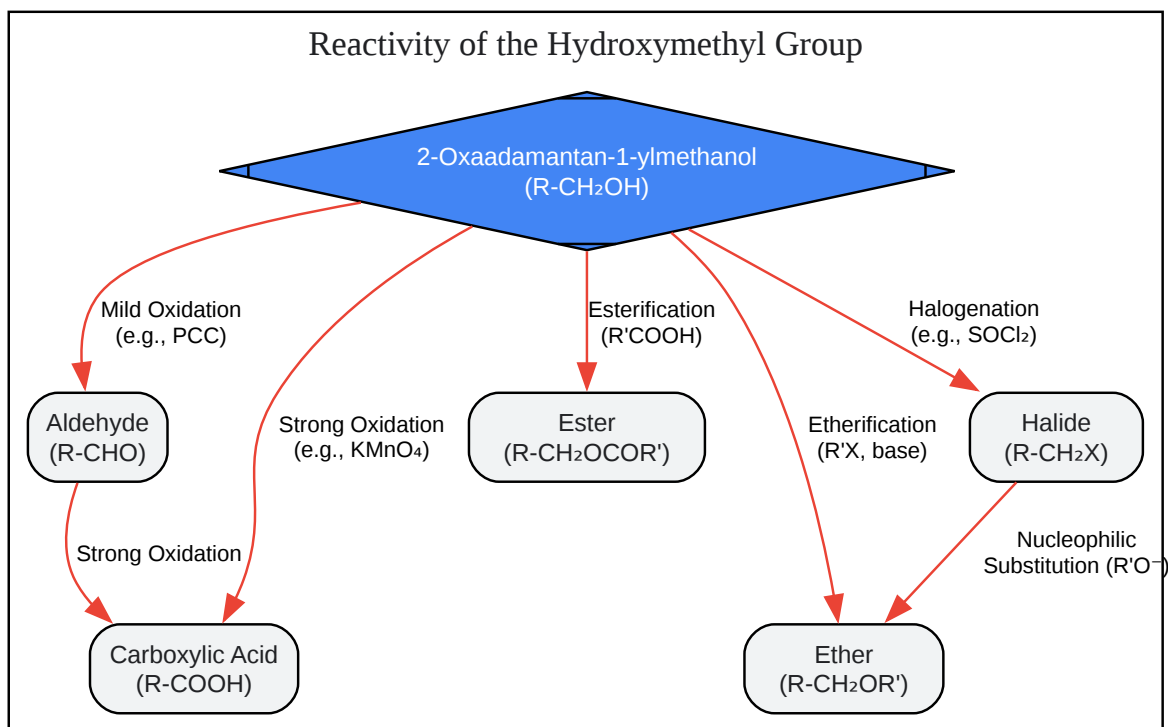
- **Reaction Setup:** In a well-ventilated fume hood, dissolve 1,3-dichloroadamantane in a minimal amount of DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- **Reaction:** Slowly add fuming nitric acid dropwise to the stirred solution. The reaction is exothermic and should be controlled carefully.
 - **Causality Note:** Fuming nitric acid acts as both the nitrating agent and the strong acid catalyst required to initiate the skeletal rearrangement cascade.
- **Monitoring:** Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- **Workup:** Carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate until gas evolution ceases.
 - **Self-Validation:** The neutralization step is critical to quench the reaction and remove excess acid, preventing further side reactions during extraction.
- **Extraction:** Extract the aqueous mixture three times with DCM. Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product mixture by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired 2-oxaadamantane derivatives.
- **Characterization:** Characterize the purified products using NMR, IR, and mass spectrometry to confirm their structure.

Chemical Reactivity and Derivatization Potential

The primary site of reactivity on **2-oxaadaman-1-ylmethanol** is the hydroxymethyl group. This versatile functional group serves as a synthetic handle for a wide array of chemical transformations, making the molecule an excellent scaffold for building more complex structures.

Key Reaction Pathways:

- **Oxidation:** The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidizing agents like potassium permanganate.
- **Esterification:** Reaction with carboxylic acids or acyl chlorides under standard conditions (e.g., Fischer esterification or using a coupling agent) yields esters, which can act as prodrugs or modify the molecule's physical properties.
- **Etherification:** The alcohol can be converted into an ether via Williamson ether synthesis (after deprotonation to the alkoxide) or by reaction with an alcohol under acidic conditions.
- **Conversion to Halides:** Treatment with reagents such as thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can convert the alcohol into the corresponding chloride or bromide, which are excellent leaving groups for subsequent nucleophilic substitution reactions.



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Caption: Key derivatization pathways for **2-oxaadamantan-1-ylmethanol**.

Applications in Drug Discovery and Materials Science

The unique combination of a rigid, three-dimensional scaffold, modulated lipophilicity, and a reactive handle makes **2-oxaadamantan-1-ylmethanol** a highly attractive building block.

Medicinal Chemistry

The primary driver for using the 2-oxaadamantane core is to improve the drug-like properties of adamantane-containing compounds.[5][6] Adamantane derivatives are found in approved drugs like amantadine (antiviral/antiparkinsonian), but their high lipophilicity can lead to poor solubility and non-specific binding.

- **Improved Pharmacokinetics:** The ether linkage in the 2-oxaadamantane core reduces the molecule's logP value compared to its all-carbon analog, which can lead to better aqueous

solubility and improved absorption and distribution profiles.

- **Novel Scaffolds:** The hydroxymethyl group allows for the covalent attachment of pharmacophores.[1] This enables the exploration of new chemical space where the 2-oxaadamantane cage acts as a rigid anchor to position the pharmacophore optimally within a biological target's binding site.
- **Bioactive Analogs:** Derivatives of 2-oxaadamantane have been investigated for various biological activities. For example, 2-oxaadamantan-5-amine was synthesized as an analog of amantadine and tested as an NMDA receptor antagonist.[4] Other derivatives have shown promise as potent inhibitors of soluble epoxide hydrolase (sEH), a target for treating inflammatory conditions.[4]

Materials Science

The high thermal stability of the adamantane cage is well-known, and this property is retained in its oxa-analogs.[1] This makes **2-oxaadamantan-1-ylmethanol** a candidate for creating advanced polymers and materials. The hydroxymethyl group can be used as a polymerization site to incorporate the rigid, thermally stable cage structure into polymer backbones, potentially leading to materials with high glass transition temperatures and enhanced thermal resilience.

Conclusion

2-Oxaadamantan-1-ylmethanol represents a significant evolution of the classic adamantane scaffold. By introducing an oxygen heteroatom, it addresses the critical challenge of high lipophilicity while retaining the structural rigidity and thermal stability that make diamondoids so valuable. Its accessible synthetic routes and the versatile reactivity of its hydroxymethyl group position it as a powerful building block for the next generation of therapeutics and high-performance materials. For medicinal chemists, it offers a refined tool to create compounds with improved pharmacokinetic profiles. For materials scientists, it provides a robust, thermally stable core for novel polymer design. As synthetic accessibility continues to improve, the applications of this unique and promising molecule are poised to expand significantly.

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- To cite this document: BenchChem. [Molecular Structure and Physicochemical Profile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3097192#2-oxaadamantan-1-ylmethanol-chemical-properties]

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